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molecular formula C12H17NO2 B8381184 1,2,3,4-Tetrahydro-7-methoxy-3,3-dimethylisoquinolin-6-ol

1,2,3,4-Tetrahydro-7-methoxy-3,3-dimethylisoquinolin-6-ol

Cat. No. B8381184
M. Wt: 207.27 g/mol
InChI Key: XRHJYFGWUAAHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394825B2

Procedure details

To a solution of 223 (1.67 mg, 8.2 mmol) in ethanol (30 ml) at 0° C. was added sodium borohydride (618 mg, 16.3 mmol). The reaction mixture was stirred at rt for 3 h. Water (50 ml) was added and the aqueous layer neutralised (2M HCl) and extracted with ethyl acetate (3×60 ml). The combined organic layers were washed with brine (30 ml), dried (MgSO4) and concentrated in vacuo to afford the title compound (1.34 mg, 80%) as a white solid. mp=170-173° C. 1H NMR (270 MHz; DMSO-d6) 1.04 (6H, s, 2×CH3), 2.42 (2H, s, CH2), 3.70 (3H, s, OCH3), 3.72 (2H, s, CH2), 6.43 (1H, s, CH), 6.54 (1H, s, CH), 8.60 (1H, brs, NH). LC/MS (ES+) tr=1.19 min, m/z 208.23 (M++H). HRMS (ES+) calcd. for C12H17NO2 (M++H) 208.1332, found 208.1322.
Name
223
Quantity
1.67 mg
Type
reactant
Reaction Step One
Quantity
618 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][C:8]([CH3:14])([CH3:13])[N:9]=[CH:10]2)=[CH:5][C:4]=1[OH:15].[BH4-].[Na+].O.Cl>C(O)C>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][C:8]([CH3:13])([CH3:14])[NH:9][CH2:10]2)=[CH:5][C:4]=1[OH:15] |f:1.2|

Inputs

Step One
Name
223
Quantity
1.67 mg
Type
reactant
Smiles
COC1=C(C=C2CC(N=CC2=C1)(C)C)O
Name
Quantity
618 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×60 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C=C2CC(NCC2=C1)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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